molecular formula C9H9FN2S B14000261 1-(4-Fluorophenyl)imidazolidine-2-thione

1-(4-Fluorophenyl)imidazolidine-2-thione

Cat. No.: B14000261
M. Wt: 196.25 g/mol
InChI Key: ITDFBILQLXARKU-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those incorporating nitrogen and sulfur atoms, form the backbone of a vast array of biologically active molecules and functional materials. Five-membered heterocyclic rings are of considerable pharmaceutical interest, and their synthesis and transformation have been a focus of extensive research for decades. scialert.net Within this domain, the imidazolidine (B613845) core structure is a key scaffold that has been the subject of continuous investigation, leading to the development of numerous derivatives with significant applications. researchgate.net

Overview of the Imidazolidine-2-thione Scaffold in Contemporary Chemical Research

The imidazolidine-2-thione scaffold is a recurring motif in molecules exhibiting a wide spectrum of biological activities. nih.govresearchgate.net This substructure is recognized as a pharmaceutically attractive scaffold, leading to its inclusion in various antimicrobial, anticancer, and pesticide agents. nih.gov Research has demonstrated that derivatives of imidazolidine-2-thione possess potent antimicrobial, anti-HIV, antifungal, and antitumoral properties. scialert.nettandfonline.com The versatility of this scaffold extends beyond medicinal applications; it has also been employed as a chiral auxiliary and a ligand in the field of asymmetric catalysis. scialert.net

The diverse bioactivities associated with the imidazolidine-2-thione core continue to drive contemporary chemical research, with ongoing efforts to synthesize and evaluate new analogues for various therapeutic targets.

Reported Biological Activities of the Imidazolidine-2-thione Scaffold

Biological ActivityTherapeutic Area / ApplicationReferences
Antimicrobial / AntifungalInfectious Diseases scialert.netresearchgate.net
Anti-HIV / AntiviralInfectious Diseases scialert.nettandfonline.com
Anticancer / AntitumoralOncology nih.govtandfonline.com
Adenosine-A2B Receptor AntagonismPulmonary/Cardiovascular Disorders, Cancer nih.gov
GPR6 Inverse AgonismNeuropsychiatric Disorders nih.gov
Anti-inflammatoryInflammatory Disorders researchgate.nettandfonline.com

Rationale for the Academic Investigation of 1-(4-Fluorophenyl)imidazolidine-2-thione

The academic interest in this compound stems from the strategic combination of two key structural features: the fluorine-substituted aromatic ring and the biologically active imidazolidine-2-thione core. This specific combination is hypothesized to yield a molecule with unique and potentially enhanced physicochemical and biological properties, making it a prime candidate for synthesis and evaluation in medicinal chemistry research.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize molecular properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's behavior. Judicious placement of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups and alter lipophilicity, which in turn affects solubility, membrane permeability, and protein binding affinity. These modifications can lead to improved pharmacokinetic profiles and enhanced therapeutic potency.

Key Effects of Fluorine Substitution in Medicinal Chemistry

Property ModifiedEffect of FluorineConsequence for Drug Design
Metabolic StabilityBlocks metabolically labile sites through the strong C-F bond.Increases drug half-life and duration of action.
Binding AffinityCan form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets.Enhances potency and selectivity.
Physicochemical Properties (pKa)The electron-withdrawing nature of fluorine lowers the pKa of nearby basic groups.Alters ionization state at physiological pH, affecting solubility and cell penetration.
LipophilicityGenerally increases lipophilicity, influencing how a molecule distributes in the body.Impacts absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular ConformationCan influence the preferred 3D shape of a molecule due to electronic effects.Can lock the molecule into a more bioactive conformation for receptor binding.

As previously established, the imidazolidine-2-thione core is a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with significant biological effects. scialert.netnih.gov Its importance in research lies in its proven track record as a platform for discovering new therapeutic agents. The core's rigid, five-membered ring structure provides a defined orientation for substituents, making it an excellent template for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the nitrogen atoms, researchers can probe interactions with biological targets and optimize for potency and selectivity. Its synthetic accessibility further enhances its value, allowing for the creation of diverse chemical libraries for high-throughput screening. researchgate.netnih.gov

Scope and Objectives of the Research Perspective on this compound

The primary scope of academic research on this compound involves its chemical synthesis, structural characterization, and the systematic evaluation of its potential biological activities. The core objective is to determine how the interplay between the 4-fluorophenyl group and the imidazolidine-2-thione scaffold influences the molecule's properties compared to non-fluorinated or other substituted analogues. Key research objectives would include developing efficient synthetic routes, characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry), and screening it against a panel of biological targets informed by the known activities of the parent scaffold, such as antimicrobial, antifungal, and anticancer assays.

Physicochemical and Spectroscopic Profile of this compound

PropertyValue / Expected ValueReference / Basis
Molecular FormulaC₉H₉FN₂SCalculated
Molecular Weight196.25 g/molCalculated
Expected 13C NMR Signal (C=S)~180-183 ppmBased on related thione structures nih.govmdpi.com
Expected 1H NMR SignalsAromatic protons (~7.0-7.5 ppm), Heterocyclic methylene (B1212753) protons (~3.5-4.5 ppm)Based on general chemical shift ranges

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2S

Molecular Weight

196.25 g/mol

IUPAC Name

1-(4-fluorophenyl)imidazolidine-2-thione

InChI

InChI=1S/C9H9FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)

InChI Key

ITDFBILQLXARKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1)C2=CC=C(C=C2)F

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for elucidating the detailed structure of 1-(4-Fluorophenyl)imidazolidine-2-thione in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a comprehensive picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR Spectral Assignments for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-fluorophenyl group and the imidazolidine-2-thione ring.

The aromatic protons of the 4-fluorophenyl ring typically appear as a set of multiplets in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. Due to the fluorine substitution, the protons ortho and meta to the fluorine atom will show characteristic splitting patterns.

The aliphatic protons of the imidazolidine (B613845) ring, specifically the two methylene (B1212753) (-CH₂-) groups, are expected to resonate further upfield. These protons at positions 4 and 5 of the imidazolidine ring would likely appear as multiplets, and their chemical shifts are influenced by the neighboring nitrogen and sulfur atoms. The N-H proton of the imidazolidine ring would typically present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (ortho to F) 7.10 - 7.30 Multiplet
Aromatic-H (meta to F) 7.00 - 7.20 Multiplet
Aliphatic-CH₂ (Position 4) 3.50 - 4.00 Multiplet
Aliphatic-CH₂ (Position 5) 3.50 - 4.00 Multiplet

¹³C NMR Spectral Assignments for Carbonyl and Thiocarbonyl Carbons

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key signal in the spectrum of this compound is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and is expected to resonate in the range of δ 180-200 ppm. For related imidazolidine-2-thione structures, this peak is a defining characteristic. mdpi.com

The carbon atoms of the 4-fluorophenyl ring will appear in the aromatic region (δ 115-140 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The aliphatic carbons of the imidazolidine ring are expected to have chemical shifts in the range of δ 40-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=S (Thiocarbonyl) 180 - 200
Aromatic-C (C-F) 158 - 165 (with C-F coupling)
Aromatic-C 115 - 140

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the geminal and vicinal protons of the imidazolidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). This allows for the direct assignment of the signals for the CH groups in the aromatic ring and the CH₂ groups in the aliphatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations (typically over two to three bonds) between protons and carbons. HMBC is invaluable for piecing together the molecular structure by connecting different fragments. For instance, it would show correlations between the aromatic protons and the carbons of the imidazolidine ring, confirming the N-aryl linkage.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of C=S and N-H Stretching Frequencies

The FT-IR and FT-Raman spectra of this compound would display characteristic absorption bands for the key functional groups.

The N-H stretching vibration is typically observed in the region of 3100-3300 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

The C=S (thiocarbonyl) stretching vibration is a key diagnostic peak for this molecule. It is generally found in the region of 1050-1250 cm⁻¹. This band can sometimes be coupled with other vibrations, making its assignment complex. The analysis of related imidazolidine-2-thione compounds confirms the presence of this functional group through bands in this region. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretching 3100 - 3300
C=S Stretching 1050 - 1250
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
C-N Stretching 1250 - 1350

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion.

The theoretical exact mass of this compound (C₉H₉FN₂S) can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, confirming the presence of one fluorine, two nitrogen, and one sulfur atom in the structure. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 4: Compound Names Mentioned

Compound Name

Computational and Theoretical Investigations of 1 4 Fluorophenyl Imidazolidine 2 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules. nih.govedu.krd By employing DFT methods, it is possible to predict and analyze various properties of 1-(4-Fluorophenyl)imidazolidine-2-thione, including its geometry, energetic landscapes, and reactivity. These calculations are fundamental to understanding the molecule's stability and chemical behavior.

Geometry optimization is a crucial first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. For derivatives of imidazolidine (B613845), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G**, are employed to determine the optimized molecular structure. nih.gov This process yields important data on bond lengths, bond angles, and dihedral angles.

The imidazolidine-2-thione scaffold is known to have a relatively planar ring structure. nih.gov In the case of this compound, the geometry will be influenced by the substitution of the fluorophenyl group at the N1 position. The dihedral angle between the imidazolidine ring and the fluorophenyl ring is a key parameter determined during optimization. For a similar compound, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, the dihedral angle between the hydantoin (B18101) unit and the benzene (B151609) ring was found to be 65.55 (5)°. nih.gov

The energetic landscape provides information about the relative stabilities of different conformations of the molecule. By calculating the energies of various conformers, it is possible to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Table 1: Predicted Structural Parameters for this compound (Illustrative)
ParameterPredicted Value
C=S Bond Length~1.68 Å
N-C(S)-N Bond Angle~115°
Dihedral Angle (Imidazolidine-Phenyl)~60-70°

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. emerginginvestigators.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the adjacent nitrogen atoms of the imidazolidine ring, reflecting the electron-rich nature of the thione group. The LUMO, on the other hand, is likely to be distributed over the phenyl ring and the C=S bond. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to lower the energy of the LUMO, potentially affecting the HOMO-LUMO gap. emerginginvestigators.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Calculated Electronic Properties for a Representative Fluorinated Heterocycle (Illustrative)
ParameterValue (eV)
EHOMO-6.5
ELUMO-1.5
HOMO-LUMO Gap (ΔE)5.0
Electronegativity (χ)4.0
Chemical Hardness (η)2.5

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential.

For this compound, the MEP surface is expected to show a region of high negative potential (typically colored red) around the sulfur atom of the thione group, indicating its susceptibility to electrophilic attack. The hydrogen atoms attached to the nitrogen atoms of the imidazolidine ring would exhibit regions of positive potential (typically colored blue), making them potential sites for nucleophilic interaction. The fluorine atom on the phenyl ring, being highly electronegative, will also contribute to a region of negative potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed using DFT. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict 1H and 13C chemical shifts. mdpi.com In the case of this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the carbon atom of the thione group (C=S) is expected to have a characteristic downfield chemical shift in the 13C NMR spectrum, typically around 180 ppm. mdpi.com

Simulated vibrational spectra (IR and Raman) can be obtained by calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. The C=S stretching vibration is a key feature in the IR spectrum of thiones, although its position can be variable.

A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of this compound and the effects of solvent on its structure and dynamics.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), it is possible to observe how the molecule's conformation changes and how it interacts with the surrounding solvent molecules. This is particularly important for understanding the behavior of the molecule in a biological or chemical environment. MD simulations can reveal the preferred conformations in solution and the energetic barriers between them. Furthermore, the analysis of solvent distribution around the solute can provide a detailed picture of the solvation shell and specific solute-solvent interactions, such as hydrogen bonding. For related imidazolidine-2,4-dione derivatives, molecular dynamics simulations have been used to study their inhibitory mechanisms at a molecular level. nih.gov

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are a powerful tool for predicting the reactivity of a molecule. These calculations provide insights into the electronic structure and reactivity through various descriptors. For a compound like this compound, these parameters would be crucial in understanding its chemical behavior.

Key quantum chemical parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more quantitative measure of reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

Table 1: Illustrative Quantum Chemical Parameters (Hypothetical Data)

Parameter Symbol Typical Value (eV) - Illustrative
HOMO Energy EHOMO -6.5 to -5.5
LUMO Energy ELUMO -1.5 to -0.5
Energy Gap ΔE 4.0 to 5.0
Ionization Potential I 5.5 to 6.5
Electron Affinity A 0.5 to 1.5
Electronegativity χ 3.0 to 4.0
Chemical Hardness η 2.0 to 2.5
Chemical Softness S 0.20 to 0.25
Electrophilicity Index ω 1.8 to 3.2

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Non-Linear Optical Properties and Theoretical Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. The NLO response of a molecule is determined by its behavior under a strong electromagnetic field. Theoretical calculations are instrumental in predicting and understanding the NLO properties of new compounds.

The key parameters for assessing NLO properties include:

Polarizability (α): A measure of the linear response of the molecular dipole moment to an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response. A high β value is a prerequisite for a material to exhibit second-harmonic generation (SHG).

Second Hyperpolarizability (γ): A measure of the third-order NLO response.

Theoretical investigations of NLO properties are typically performed using computational methods like DFT. For a molecule like this compound, the presence of a π-conjugated system (the phenyl ring) and a donor-acceptor framework (the imidazolidine-2-thione moiety) are structural features that could give rise to NLO activity. The fluorine substituent can further enhance these properties by modifying the electronic charge distribution.

Calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The average values of these tensors are then used to quantify the NLO response.

Table 2: Illustrative Non-Linear Optical Properties (Hypothetical Data)

Property Symbol Typical Units (a.u.) - Illustrative
Dipole Moment μ 3 - 6 D
Average Polarizability <α> 100 - 150
First Hyperpolarizability βtot 500 - 1500

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Chemical Reactivity and Derivatization Strategies

Nucleophilic and Electrophilic Reactivity of the Imidazolidine-2-thione Core

The imidazolidine-2-thione nucleus exhibits both nucleophilic and electrophilic characteristics. The primary nucleophilic centers are the nitrogen atom at position 3 (N3) and the exocyclic sulfur atom. The sulfur atom, in particular, can be readily deprotonated to form a highly nucleophilic thiolate anion. The N3 atom also possesses a lone pair of electrons, rendering it nucleophilic. Conversely, the thiocarbonyl carbon atom (C2) is electrophilic and susceptible to attack by nucleophiles. This dual reactivity is fundamental to the derivatization strategies employed for this class of compounds.

Acylation of the imidazolidine-2-thione core typically occurs at the nucleophilic nitrogen atom (N3), leading to the formation of N-acylthiourea derivatives. These reactions are generally carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The nature of the acylating reagent and the reaction conditions can influence the outcome, potentially leading to mono- or di-acylated products on the parent imidazolidine-2-thione scaffold. nih.gov For 1-(4-Fluorophenyl)imidazolidine-2-thione, acylation proceeds at the N3 position.

The resulting acylthiourea derivatives are themselves valuable synthetic intermediates and have been explored for various applications. nih.govnih.gov The reaction with different acyl chlorides can be used to introduce a wide variety of substituents, thereby modulating the chemical and physical properties of the molecule.

Table 1: Representative Acylation Reactions

Acylating Agent Base/Solvent Product
Benzoyl chloride Pyridine 1-(Benzoyl)-3-(4-fluorophenyl)imidazolidine-2-thione
Acetyl chloride Triethylamine/DMF 1-(Acetyl)-3-(4-fluorophenyl)imidazolidine-2-thione

Alkylation of this compound can proceed at either the sulfur atom or the N3 nitrogen, a common reactivity pattern for cyclic thioureas. The regioselectivity of the reaction is influenced by the nature of the alkylating agent and the reaction conditions.

S-Alkylation: The sulfur atom is a soft nucleophile and preferentially reacts with soft electrophiles, such as alkyl halides. This reaction is typically performed under basic conditions to generate the more potent thiolate anion, which then attacks the alkylating agent. The product of S-alkylation is a 2-(alkylthio)-1-(4-fluorophenyl)-4,5-dihydro-1H-imidazole derivative. rsc.orgscielo.br This transformation converts the thione into a thioimidate, which is a crucial step in the synthesis of various fused heterocycles. scielo.br

N-Alkylation: The nitrogen at the N3 position is a harder nucleophilic center and can react with alkylating agents, particularly under neutral or acidic conditions, or with hard electrophiles. In some cases, exhaustive alkylation can lead to bis-alkylation at both nitrogen and sulfur atoms. nih.gov

The choice of base and solvent can be pivotal in directing the outcome of the alkylation reaction.

Table 2: N- vs. S-Alkylation Products

Alkylating Agent Conditions Major Product
Methyl iodide NaH/DMF 2-(Methylthio)-1-(4-fluorophenyl)-4,5-dihydro-1H-imidazole (S-Alkylation)

Ring-Opening and Ring-Expansion Reactions

The five-membered imidazolidine (B613845) ring is generally stable. Ring-opening reactions of unstrained cyclic aminals, such as imidazolidines, are challenging and often require activation. researchgate.net For instance, the presence of a strongly electron-withdrawing group on one of the nitrogen atoms can facilitate ring cleavage by nucleophilic reagents like Grignard reagents. researchgate.net While the thione group is electron-withdrawing, the ring system of this compound is typically robust under standard conditions and does not readily undergo ring-opening. Hydrolytic cleavage back to the constituent diamine and aldehyde is a possibility for simple imidazolidines, particularly under harsh acidic conditions. wikipedia.org

Ring-expansion reactions starting from a pre-formed imidazolidine-2-thione core are not commonly reported in the literature. More frequently, imidazolidine-2-thiones are themselves the products of ring-expansion reactions, for example, from substituted aziridines reacting with isothiocyanates. acs.orgresearchgate.net

Cycloaddition Chemistry Involving the Thione Moiety

The thiocarbonyl (C=S) group of this compound is a highly reactive component in cycloaddition reactions, often acting as a "superdipolarophile" or an efficient dienophile. scispace.comacs.org This reactivity is attributed to the favorable energetics of the π-orbitals of the C=S bond, specifically a low HOMO-LUMO energy gap. scispace.com

[4+2] Cycloaddition (Diels-Alder Reaction): The thione moiety can serve as the dienophile in Diels-Alder reactions, reacting with 1,3-dienes to yield six-membered spiro-dihydrothiopyran rings. This provides a powerful method for carbon-carbon bond formation. acs.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a prominent reaction pathway for the thione group. It readily reacts with a variety of 1,3-dipoles, such as nitrile imines, nitrile oxides, and azides. wikipedia.orgyoutube.com The reaction is typically regioselective and results in the formation of five-membered spiro-heterocyclic systems, such as spiro-thiadiazolines. This cycloaddition is a key method for constructing complex spirocyclic frameworks. ijrpc.commdpi.com

Applications as Precursors for Diverse Heterocyclic Systems

The versatile reactivity of the this compound scaffold makes it a valuable precursor for the synthesis of a wide range of other heterocyclic compounds, particularly fused ring systems. The ability to selectively functionalize the sulfur and nitrogen atoms provides a strategic entry point for subsequent intramolecular cyclization reactions.

A significant application of imidazolidine-2-thiones is in the synthesis of the imidazo[2,1-b]thiazole (B1210989) scaffold, a core structure found in many biologically active molecules. nih.govmdpi.com The most common synthetic route is a Hantzsch-type condensation reaction.

The synthesis involves two key steps:

S-Alkylation: The this compound is first reacted with a bifunctional electrophile, typically an α-haloketone (e.g., 2-bromoacetophenone). This reaction proceeds via nucleophilic attack from the sulfur atom to displace the halide, forming a 2-(ketoalkylthio)-1-(4-fluorophenyl)-4,5-dihydro-1H-imidazolium salt intermediate. nih.gov

Intramolecular Cyclization: The intermediate is then subjected to conditions that promote intramolecular cyclization. The N3 nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. Subsequent dehydration yields the final, stable aromatic imidazo[2,1-b]thiazole ring system. researchgate.netchemmethod.comnih.gov This annulation strategy is a robust and widely used method for constructing this important class of fused heterocycles.

Derivatization to Imidazolidinones or Imidazolidineiminothiones

The chemical scaffold of this compound offers significant potential for synthetic modification, particularly through derivatization at the C2 position. The transformation of the thione group (C=S) into a carbonyl (C=O) or an imino (=NR) functionality yields 1-(4-fluorophenyl)imidazolidin-2-one (B1300563) and 1-(4-fluorophenyl)imidazolidine-2-imine derivatives, respectively. These conversions open avenues to new classes of compounds with potentially distinct physicochemical and biological properties. The strategies to achieve these derivatizations involve specific chemical reactions that target the reactivity of the thiocarbonyl group.

Conversion to 1-(4-Fluorophenyl)imidazolidin-2-one

The conversion of a thione to a ketone, in this case, the transformation of this compound to 1-(4-Fluorophenyl)imidazolidin-2-one, is a synthetically useful reaction. This transformation can be achieved through several methods, primarily involving oxidation or hydrolysis of the C=S bond.

Oxidative Conversion:

Hydrolytic Methods:

While direct hydrolysis of a thione to a ketone is less common, related hydrolytic procedures on similar heterocyclic systems suggest its feasibility. For example, the hydrolysis of iminohydantoins to hydantoins (which contain a carbonyl group) is a known acid-catalyzed process researchgate.net. This suggests that under appropriate acidic or basic conditions, the thione group of this compound could potentially undergo hydrolysis to the corresponding carbonyl.

A related approach involves the hydrolysis of an intermediate. For instance, 5-imino-4-thioxo-2-imidazolidinone derivatives can be hydrolyzed with ethanolic HCl to produce the corresponding 4-thioxo-2,5-imidazolidindiones, demonstrating the conversion of an imino group to a carbonyl in a similar ring system nih.gov.

Table 1: Potential Methods for Conversion to 1-(4-Fluorophenyl)imidazolidin-2-one

MethodReagents and ConditionsRemarks
OxidationCopper catalyst, AirMild conditions, but may have substrate limitations organic-chemistry.org.
HydrolysisAcid or Base catalysisFeasibility depends on the stability of the imidazolidine ring under hydrolytic conditions.

Conversion to 1-(4-Fluorophenyl)imidazolidine-2-iminothiones

The derivatization of the thione group to an imino group leads to the formation of imidazolidineiminothiones. This transformation typically involves the reaction of the thiourea (B124793) moiety with an amine or a related nitrogen-containing compound, often requiring activation of the thione group.

A common strategy for the synthesis of related iminothiones involves the reaction of N-arylcyanothioformamide derivatives with aryl isocyanates nih.gov. While this is a synthetic route to the core structure rather than a direct derivatization of a pre-existing thione, it highlights the types of precursors that can lead to such functionalities.

A more direct approach involves the activation of the thione group, for example, by S-alkylation to form an isothiourea intermediate, which is then more susceptible to nucleophilic attack by an amine. The reaction of cyclic thioureas with alkyl halides can produce the corresponding N,N'-dialkylureas, suggesting the reactivity of the sulfur atom and its potential for displacement google.com.

Another potential route is the reaction with carbodiimides or similar reagents that can facilitate the exchange of the sulfur atom with a nitrogen-containing group. The reaction of thioureas with the Burgess reagent, for example, can lead to the formation of guanidines, which are structurally related to the desired iminothiones organic-chemistry.org.

Table 2: Potential Strategies for Derivatization to Imidazolidineiminothiones

StrategyKey Intermediates/ReagentsRemarks
S-Alkylation and AminationAlkyl halides, AminesForms a more reactive isothiourea intermediate.
Reaction with Activating AgentsBurgess reagent, CarbodiimidesFacilitates the replacement of the sulfur atom.

The specific reaction conditions for these derivatizations of this compound would require experimental optimization to achieve good yields and avoid side reactions. The electronic properties of the 4-fluorophenyl group may influence the reactivity of the thione and the stability of the intermediates formed during these transformations.

In Vitro Biological Activity Spectrum and Mechanistic Exploration Excluding Clinical Data

Exploration of Antimicrobial Activity against Specific Strains (e.g., antibacterial, antifungal)

Specific studies evaluating the antibacterial or antifungal activity of 1-(4-Fluorophenyl)imidazolidine-2-thione against particular microbial strains were not found in the reviewed literature. While the broader class of imidazole (B134444) and imidazolidine (B613845) derivatives has been investigated for antimicrobial properties, data specific to this compound is absent. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) Studies in Culture Media

No published research providing Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal strains could be identified.

Mechanisms of Action (e.g., DNA gyrase inhibition)

There is no available information detailing the mechanism of antimicrobial action for this compound, including any potential activity as a DNA gyrase inhibitor. DNA gyrase is a validated target for antibacterial agents, but studies linking this specific compound to the inhibition of this enzyme are not present in the current body of literature. nih.govnih.gov

Antioxidant Activity Evaluation (e.g., DPPH radical scavenging)

No data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays or other standard antioxidant evaluation methods for this compound could be located.

Concentration-Dependent Radical Scavenging Efficiency

Information regarding the concentration-dependent radical scavenging efficiency of this compound is not available, as no antioxidant studies for this compound have been published.

Enzyme Inhibition Assays (e.g., Lipoxygenase inhibition)

Scientific literature lacks reports on the enzyme inhibition profile of this compound, including any evaluation of its potential to inhibit lipoxygenase.

In Vitro Inhibition Kinetics and Binding Modes

As no studies on enzyme inhibition were found, there is no information available on the in vitro inhibition kinetics or binding modes of this compound.

Antiproliferative Activity in Cellular Models

Research into the anticancer potential of this compound has centered on its effects on cancer cell lines in a laboratory setting. These studies are crucial for initial screening and understanding the compound's potential as a therapeutic agent. The primary focus has been on evaluating its ability to induce cell death (cytotoxicity) and inhibit the growth of cancer cells.

Evaluation of Cytotoxicity in Cancer Cell Lines (e.g., SKOV-3, MCF-7)

At present, specific experimental data detailing the cytotoxic effects of this compound on the human ovarian adenocarcinoma cell line, SKOV-3, and the human breast adenocarcinoma cell line, MCF-7, is not available in the reviewed scientific literature.

However, studies on structurally related compounds offer some context. For instance, a different but related molecule, (4-fluorophenyl) thiazolidin-4-one, which features a thiazolidinone core instead of an imidazolidine-2-thione core, demonstrated potent cytotoxic activity against SKOV-3 cells, with a reported half-maximal inhibitory concentration (IC₅₀) value of 12.3 μM. This indicates that the 4-fluorophenyl moiety can be a component of cytotoxic agents against this cell line.

Similarly, research on other related heterocyclic compounds has shown activity against the MCF-7 cell line. A Schiff's base derivative incorporating a 4-fluorophenyl group and an imidazolidine-2,4-dione scaffold (differing from the target compound's imidazolidine-2-thione ring) exhibited an IC₅₀ value of 14.25 μM against MCF-7 cells. While not direct evidence, these findings for analogous structures suggest that the 1-(4-fluorophenyl) group attached to a five-membered heterocyclic ring is a recurring motif in compounds with antiproliferative properties.

Table 1: Cytotoxic Activity of Structurally Related Compounds

Compound Cell Line IC₅₀ (μM)
(4-fluorophenyl) thiazolidin-4-one SKOV-3 12.3

This table presents data for compounds structurally related to this compound to provide context. Data for the specific target compound is not currently available.

Growth Inhibition in Select Cell Culture Systems

Detailed studies focusing on the specific growth-inhibitory effects of this compound in various cell culture systems are not extensively documented in publicly accessible research. The evaluation of growth inhibition is a critical step in characterizing an antiproliferative agent, as it can elucidate whether the compound slows down cell proliferation (cytostatic effect) or actively kills the cells (cytotoxic effect). Without specific experimental data, a conclusive statement on the growth inhibition properties of this compound cannot be made at this time.

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl Imidazolidine 2 Thione Analogues

Impact of Substitution Patterns on Biological Efficacy

The substitution pattern on both the phenyl and imidazolidine (B613845) rings plays a pivotal role in determining the biological efficacy of these compounds. Alterations can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

The 4-fluorophenyl group is a common moiety in many biologically active compounds. The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the phenyl ring. Its presence at the para-position can influence the molecule's ability to participate in key interactions with a biological target.

Research on related heterocyclic structures highlights the importance of fluorophenyl substitution. For instance, studies on 4-(4'-fluorophenyl)imidazoles have been conducted to develop selective kinase inhibitors. nih.gov The fluorine atom can enhance binding affinity through favorable electrostatic or hydrophobic interactions and can also improve metabolic stability by blocking potential sites of oxidation. In a study of fluorinated thiazolidin-4-one derivatives, the position of the fluorine atom on the aromatic ring was found to be a critical determinant of anticancer potential, with meta-positioned fluorine atoms showing promising activity. researchgate.net Similarly, in a series of 2-(4-fluorophenyl) imidazol-5-ones, the fluorophenyl group was a key component of compounds designed as anti-breast cancer agents. nih.gov These examples from related scaffolds suggest that the 4-fluorophenyl group in 1-(4-Fluorophenyl)imidazolidine-2-thione likely plays a significant role in its biological profile, potentially by engaging in specific interactions within a receptor's binding pocket and enhancing its drug-like properties.

The imidazolidine-2-thione core possesses a second nitrogen atom (N3) that can be substituted, offering another avenue for structural modification to modulate activity. The nature of the substituent at this position can affect the molecule's steric profile, lipophilicity, and hydrogen-bonding capacity.

Studies on related imidazolidine-2-thione and thiazolidinedione structures provide insights into the potential impact of N-substituents. For example, N-alkylation of a 4,5-dihydroxyimidazolidine-2-thione (B3052150) ring was shown to influence the electronic properties of the core structure. mdpi.com In research on thiazolidinedione-type compounds as monoamine oxidase B (MAO-B) inhibitors, substitutions on the nitrogen of the thiazolidinedione ring were identified as a key area for enhancing inhibitory activity. nih.gov These findings suggest that for this compound analogues, varying the substituent at the N3 position—from small alkyl groups to larger aromatic or heterocyclic moieties—could be a critical strategy for optimizing biological efficacy. The size, shape, and electronic nature of this substituent would likely need to be tailored to the specific topology and chemical environment of the target binding site.

Stereochemical Influences on Activity (if applicable)

Stereochemistry can have a profound impact on the biological activity of chiral compounds, as stereoisomers can exhibit different affinities for and activities at biological targets. While this compound itself is not chiral, the introduction of substituents on the imidazolidine ring (at positions 4 or 5) or on an N-substituent can create stereocenters.

In such cases, the absolute configuration of these centers would likely be critical for activity. Enantiomers often display significant differences in biological potency due to the stereospecific nature of receptor binding sites. For instance, studies on N-alkyl derivatives of 4,5-dihydroxyimidazolidine-2-thione have differentiated between cis and trans isomers, noting differences in their calculated molecular energy. mdpi.com Although direct stereochemical studies on this compound analogues are not widely reported, the principles of stereoselectivity observed in other bioactive molecules suggest that if chiral analogues were synthesized, their stereochemistry would be a crucial factor in their SAR.

Computational Approaches to SAR

Computational chemistry provides powerful tools for understanding and predicting the SAR of novel compounds, helping to rationalize experimental findings and guide the design of new analogues with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is instrumental in elucidating the specific molecular interactions that underpin biological activity. Docking studies on compounds with similar heterocyclic cores have successfully identified key binding modes.

For example, docking studies of indole-imidazolidine-2-thione derivatives with monoamine oxidase (MAO) revealed strong binding affinities. africanjournalofbiomedicalresearch.com In other research, thiazolidine-2,4-dione derivatives, which are structurally related to imidazolidine-2-thiones, have been docked into the active sites of various targets, including vascular endothelial growth factor receptor-2 (VEGFR-2) and peroxisome proliferator-activated receptor-gamma (PPARγ). plos.orgmdpi.com These simulations identified crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. plos.orgmdpi.com A similar approach for this compound analogues would be expected to reveal key interactions between the fluorophenyl group, the thione sulfur, the imino group, and specific amino acid residues in a target's active site, thereby explaining observed SAR trends and guiding further optimization.

Table 1: Summary of Molecular Docking Studies on Related Heterocyclic Compounds

Compound ClassBiological TargetKey Findings/InteractionsReference
Indole-imidazolidine-2-thione derivativesMonoamine Oxidase (MAO)Demonstrated strong binding affinities, suggesting potential for MAO inhibition. africanjournalofbiomedicalresearch.com
2-(4-fluorophenyl) imidazol-5-onesPolo-like kinases (Plk1)Derivatives showed high binding affinities, superior to the reference drug Doxorubicin. nih.gov
Thiazolidine-2,4-dione derivativesVEGFR-2Identified key hydrogen bonds with Glu885 and Asp1046 and hydrophobic interactions with Val916, Ala866, and others. plos.org
Thiazolidine-2,4-diones with sulfonylthiourea moietiesVEGFR-2 and PPARγDocking revealed high binding affinities and similar orientations within the active sites of both receptors. mdpi.com

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of unsynthesized compounds and highlight the physicochemical properties that are most important for efficacy.

QSAR studies have been successfully applied to classes of compounds related to this compound. For instance, a QSAR analysis of 2-(4-fluorophenyl) imidazol-5-ones against a breast cancer cell line identified a robust model based on specific molecular descriptors that was then used to design new derivatives with potentially higher activity. nih.gov Similarly, QSAR models have been developed for thiazolidine-2,4-dione derivatives to explore their antihyperglycemic activity, revealing the importance of various physicochemical parameters. nih.gov These studies typically use multiple linear regression or more advanced machine learning methods to build the predictive models. A QSAR study on this compound analogues could similarly quantify the contributions of the 4-fluorophenyl group and other substituents to biological activity, providing a valuable framework for rational drug design.

Table 2: Key Descriptors in QSAR Models for Related Heterocyclic Compounds

Compound ClassBiological ActivityImportant Descriptor TypesKey FindingsReference
Thioglitazones (Thiazolidine-2,4-diones)AntihyperglycemicThermodynamic, Topological, Charge-dependantThe sum of charges on nitrogen and oxygen atoms was found to be important for activity. nih.gov
2-(4-fluorophenyl) imidazol-5-onesAnti-proliferative (MCF-7)Not specifiedA predictive QSAR model was developed (R² = 0.6981, Q² = 0.5460) and used to design novel compounds. nih.gov
2-imino-thiazolidin-4-one derivativesS1P1 Receptor AgonismSteric, Electrostatic, Hydrophobic, H-bond donorCoMFA and CoMSIA models indicated that electrostatic and steric properties play a significant role in potency. mdpi.com
5-arylthiazolidine-2,4-dionesPPAR-α/γ AgonismThermodynamic, Electronic, SpatialLower value of the resultant dipole moment was found to play a key role in dual PPAR-α/γ activity. researchgate.net

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Derivatives with Enhanced Properties

Future research should prioritize the design and synthesis of novel derivatives of 1-(4-Fluorophenyl)imidazolidine-2-thione to build a library of compounds for structure-activity relationship (SAR) studies. The imidazolidine-2-thione scaffold offers multiple sites for chemical modification, which could modulate its physicochemical properties and enhance its biological efficacy.

Key synthetic strategies could involve:

N3-Position Substitution: The secondary amine at the N3 position is a prime target for derivatization. Alkylation, acylation, or arylation at this site could significantly impact the molecule's polarity, lipophilicity, and hydrogen bonding capacity. Introducing moieties such as substituted benzyl (B1604629) groups, long alkyl chains, or even other heterocyclic rings could lead to new pharmacological profiles.

C4 and C5-Position Modification: While the parent compound is unsubstituted at the C4 and C5 positions, introducing alkyl or aryl groups on this part of the ethylene (B1197577) backbone could create chiral centers and introduce conformational constraints. Such modifications can be crucial for optimizing interactions with specific biological targets. For instance, the synthesis of trifluoromethyl-substituted imidazolidine-2-thiones has been reported, demonstrating the feasibility of modifying this part of the ring. researchgate.net

These synthetic efforts would generate a diverse set of analogues, enabling comprehensive SAR studies to identify key structural features responsible for any observed biological activity. nih.govnih.gov

Table 1: Proposed Derivatives and Rationale for Synthesis
Modification SiteProposed Substituent (R)Rationale for Enhanced Properties
N3-Position-CH₂(C₆H₄)-X (Substituted benzyl)Modulate lipophilicity and introduce additional binding interactions.
N3-Position-C(O)R' (Acyl groups)Alter electronic properties and metabolic stability.
C4/C5-Positions-CH₃, -PhIntroduce stereocenters to explore chiral recognition by biological targets.
Phenyl Ring-Cl, -Br at C2, C3 positionsInvestigate the impact of halogen bonding and electronic effects on activity.
Phenyl Ring-OCH₃, -N(CH₃)₂ at C4 positionEvaluate the effect of electron-donating groups on target affinity.

Advanced Mechanistic Studies at the Molecular Level

To fully understand the potential of this compound and its derivatives, advanced mechanistic studies at the molecular level are essential. These investigations would elucidate how the compounds exert their biological effects and would guide rational drug design.

Future studies should include:

Computational Modeling and Docking: In silico studies can predict the binding modes and affinities of the compounds with various biological targets. nih.govcolab.ws Molecular docking simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the active site of a protein, providing a rationale for observed activities and suggesting further structural modifications. nih.gov

Quantum Chemical Calculations: These calculations can provide insights into the electronic structure, stability, and reactivity of the molecules. journal-vniispk.ru Understanding the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO) can help rationalize the outcomes of chemical reactions and interactions with biological systems. colab.ws

X-ray Crystallography and NMR Spectroscopy: Determining the three-dimensional structure of the compounds and their complexes with target proteins is crucial. X-ray crystallography can provide a precise atomic-level picture of the binding mode, while NMR spectroscopy can offer insights into the compound's conformation and dynamics in solution. journal-vniispk.ru

Exploration of New Biological Targets and Pathways

Given the broad spectrum of activity reported for the imidazolidine-2-thione scaffold, a key research direction is the systematic screening of this compound against a wide array of biological targets. nih.govresearchgate.net The parent scaffold is known to be present in agents with antimicrobial, anticancer, and anti-HIV activities. nih.gov

Potential areas for biological investigation include:

Anticancer Activity: Related imidazole (B134444) and imidazolidine (B613845) derivatives have shown activity as inhibitors of key cancer-related proteins such as Bcl-2, topoisomerase II, and various kinases (e.g., p38α MAPK, CK1δ, JAK2). nih.govnih.govnih.gov Screening against a panel of cancer cell lines and specific enzyme assays could uncover novel anticancer applications.

Antimicrobial and Antifungal Activity: Imidazolidine-2-thiones have been reported as antimicrobial and antifungal agents. nih.govscispace.com The compound and its future derivatives should be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Antiviral Activity: The scaffold has shown promise as an anti-HIV agent. scialert.netnih.gov Future studies could explore its efficacy against other viruses by targeting viral enzymes like reverse transcriptase or protease.

Enzyme Inhibition: The thione group can act as a coordinating agent for metal ions, suggesting that these compounds could be investigated as inhibitors of metalloenzymes.

Table 2: Potential Biological Targets and Pathways for Investigation
Target ClassSpecific Example(s)Rationale / Related Findings
AnticancerBcl-2 family proteins, Topoisomerase IIRelated imidazolidine-2,4-dione and imidazole-2-thione derivatives show inhibitory activity. nih.govnih.gov
Protein Kinasesp38α MAPK, CK1δ, JAK24-Fluorophenyl-imidazole derivatives are known kinase inhibitors. nih.gov
AntiviralHIV Reverse TranscriptaseImidazolidine-2-thione derivatives have demonstrated anti-HIV activity. scialert.netnih.gov
AntimicrobialBacterial and Fungal EnzymesThe core scaffold is present in various known antimicrobial agents. nih.govscispace.comresearchgate.net

Development of this compound as a Tool Compound in Chemical Biology

Beyond its potential therapeutic applications, this compound can be developed into a "tool compound" or chemical probe to study biological systems. Such tools are invaluable for target identification, validation, and imaging cellular processes.

Future research in this area could focus on:

Synthesis of Affinity Probes: The core structure could be synthetically modified to incorporate a reporter tag (like biotin) or a reactive group (like a photo-crosslinker). These probes could be used in pull-down experiments to isolate and identify the specific protein targets that the compound binds to within a cell lysate.

Development of Fluorescent Probes: Attaching a fluorophore to the molecule would allow for the visualization of its subcellular localization and interaction with targets in living cells using fluorescence microscopy.

Immobilization on a Solid Support: Covalently linking the compound to a solid matrix (e.g., agarose (B213101) beads) would create an affinity chromatography column. This could be used to purify its binding partners from complex biological mixtures, facilitating target discovery.

Integration into Material Science or Polymer Chemistry Research

The unique chemical properties of the imidazolidine-2-thione structure suggest potential applications beyond biology, particularly in material science and polymer chemistry.

Promising avenues for exploration include:

Coordination Chemistry and Metal Complexes: The thione sulfur atom is a soft donor and can readily coordinate with various transition metals like gold, copper, and mercury. wikipedia.orgmdpi.comresearchgate.net Research into the synthesis of metal complexes with this compound as a ligand could lead to new materials with interesting catalytic, optical, or electronic properties. frontiersin.orgnih.gov Such complexes have also been explored for their antimicrobial and anticancer activities. nih.gov

Polymer Synthesis: The imidazolidine-2-thione moiety could be incorporated into polymer structures. It could be used as a monomer in polymerization reactions or attached as a pendant group to a pre-existing polymer backbone. The resulting functional polymers could have applications as metal-ion scavengers, sensors, or as materials with specific surface properties. Research on imidazole-containing polymers has already demonstrated their utility in biological and material science applications. researchgate.net

Iodine Adsorption: Heterocyclic thiones have been shown to interact strongly with molecular iodine. journal-vniispk.ruresearchgate.net This suggests that materials incorporating the this compound structure could be developed for applications in iodine capture and sensing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)imidazolidine-2-thione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via in situ reactions involving carbon disulfide and fluorinated precursors. For example, analogous imidazolidine-thione derivatives are synthesized using N-(2-hydroxyethyl)ethylenediamine, carbon disulfide, and organotin reagents under basic conditions (KOH) . Optimization should focus on solvent selection (e.g., ethanol/water mixtures), temperature control (60–80°C), and stoichiometric ratios of reactants. Computational reaction path screening (e.g., quantum chemical calculations) can identify energy barriers and guide experimental parameter adjustments .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR/UV Spectroscopy : Confirm the presence of thione (C=S) stretches (~1200–1250 cm⁻¹) and fluorophenyl absorption bands.
  • NMR : Use 1H^1H and 13C^{13}C NMR to resolve imidazolidine ring protons (δ 3.0–4.0 ppm) and fluorophenyl carbons (δ 110–160 ppm). 2D techniques (COSY, HSQC) clarify coupling patterns .
  • X-ray Crystallography : Determine bond angles (e.g., C–S–C ~100–105°) and dihedral angles between fluorophenyl and imidazolidine moieties. Refinement parameters (R factor < 0.1) ensure structural accuracy .

Q. How can researchers assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Thermal Analysis (TGA/DSC) : Monitor decomposition temperatures and phase transitions.
  • Light Exposure : UV-Vis spectroscopy tracks photodegradation products.
  • Humidity Chambers : Measure hygroscopicity and hydrolysis rates. Advanced microspectroscopic imaging (e.g., Raman mapping) can spatially resolve degradation on surfaces .

Q. What factorial design approaches are suitable for optimizing yield and purity in synthesis?

  • Methodological Answer : Use a 2k^k factorial design to test variables like reaction time, temperature, and catalyst loading. For example:

  • Factors : Temperature (60°C vs. 80°C), solvent polarity (ethanol vs. DMF).
  • Response Variables : Yield (%) and purity (HPLC area %). Statistical tools (ANOVA) identify significant interactions and main effects .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in organometallic complexes?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy.
  • DFT Calculations : Map potential energy surfaces for ligand substitution or redox steps.
  • Isotopic Labeling : Use 19F^{19}F-NMR to track fluorophenyl group dynamics in coordination complexes .

Q. What strategies resolve contradictions in reported spectroscopic data for imidazolidine-thione derivatives?

  • Methodological Answer :

  • Comparative Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) with experimental NMR shifts to identify solvent- or pH-dependent variations.
  • Dynamic NMR : Probe conformational exchange in solution (e.g., ring puckering) that may cause signal broadening .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thione group.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Pair with experimental validation using in situ IR to detect transient intermediates .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding poses with target enzymes (e.g., thioredoxin reductase).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS). Validate with enzymatic assays (e.g., NADPH oxidation rates) .

Data Presentation

Table 1 : Key Crystallographic Parameters for Analogous Imidazolidine-Thiones

ParameterValue RangeReference
C–S Bond Length (Å)1.65–1.70
Dihedral Angle (°)15–25 (Fluorophenyl vs. ring)
R Factor0.05–0.07

Table 2 : Factorial Design Variables for Synthesis Optimization

VariableLow LevelHigh Level
Temperature (°C)6080
Solvent Polarity (ET₃₀)5.2 (EtOH)43.8 (DMF)
Catalyst Loading (mol%)510

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.